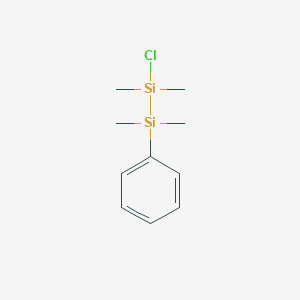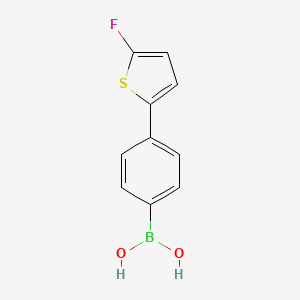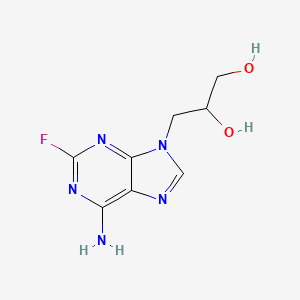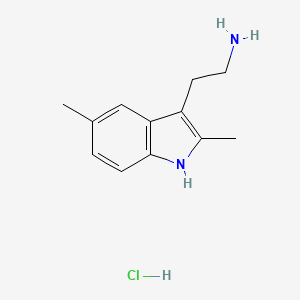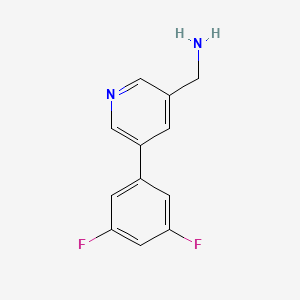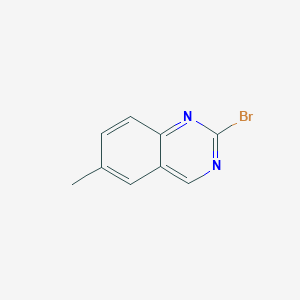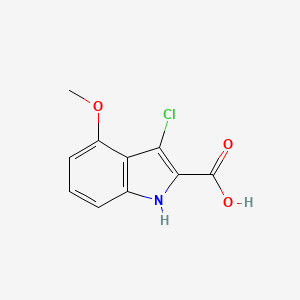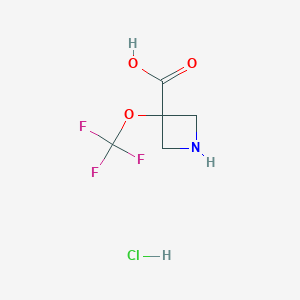
4-Bromoisochroman-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoisochroman-1-one is an organic compound with the chemical formula C9H7BrO2. It is a white to light yellow solid known for its unique structure and properties . This compound belongs to the class of isochromanones, which are oxygen-containing heterocycles. Isochromanones are significant due to their wide range of biological and pharmaceutical activities.
Preparation Methods
The synthesis of 4-Bromoisochroman-1-one can be achieved through various methods. One common synthetic route involves the bromination of isochroman-1-one. The reaction typically uses N-Bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide . The reaction conditions often include heating the mixture to facilitate the bromination process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
4-Bromoisochroman-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-azidoisochroman-1-one, while oxidation with potassium permanganate would produce 4-bromoisochroman-1-carboxylic acid.
Scientific Research Applications
4-Bromoisochroman-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives have shown potential as inhibitors of various enzymes.
Medicine: Research has indicated that this compound and its derivatives possess antimicrobial and anticancer properties. They are being investigated for their potential use in drug development.
Mechanism of Action
The mechanism of action of 4-Bromoisochroman-1-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific derivative and its target enzyme .
Comparison with Similar Compounds
4-Bromoisochroman-1-one can be compared with other similar compounds such as isochroman-1-one and 4-chloroisochroman-1-one. These compounds share a similar core structure but differ in their substituents. The presence of a bromine atom in this compound imparts unique reactivity and biological activity compared to its analogs. For example:
Isochroman-1-one: Lacks the bromine substituent, making it less reactive in substitution reactions.
4-Chloroisochroman-1-one: Contains a chlorine atom instead of bromine, which affects its reactivity and biological properties.
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
4-bromo-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H7BrO2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 |
InChI Key |
MPRUMZJTNKYLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


